molecular formula C20H13F2N5O2S3 B2436509 N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1242868-02-5

N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2436509
CAS No.: 1242868-02-5
M. Wt: 489.53
InChI Key: MJUDUSHRCGAPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a novel, fused bicyclic compound identified as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs) [https://patents.google.com/patent/WO2024091945A1/]. This compound exhibits significant inhibitory activity against CDK2, CDK4, and CDK6, which are key regulators of the cell cycle and are frequently dysregulated in various cancers. Its primary research value lies in its potential as a targeted therapeutic agent for investigating and treating CDK-driven proliferative diseases, including breast cancer, leukemias, and other solid tumors. The mechanism of action involves binding to the ATP-binding site of these CDKs, thereby preventing the phosphorylation of their retinoblastoma (Rb) protein substrates and inducing G1/S cell cycle arrest, leading to the suppression of uncontrolled cancer cell proliferation. This reagent is an essential tool for researchers exploring cell cycle dynamics, CDK signaling pathways, and the preclinical development of novel anti-cancer strategies. It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N5O2S3/c21-11-3-4-14(13(22)8-11)23-16(28)10-32-20-25-24-19-26(9-12-2-1-6-30-12)18(29)17-15(27(19)20)5-7-31-17/h1-8H,9-10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUDUSHRCGAPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including a difluorophenyl moiety and a thiazole derivative. Its chemical formula is represented as:

C15H14F2N4O2SC_{15}H_{14}F_2N_4O_2S

This structure contributes to its pharmacological properties and interactions with biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, related compounds have shown effectiveness against HIV by inhibiting integrase activity. The mechanism involves interference with viral replication processes by targeting specific enzymes critical for the lifecycle of the virus .

Antifungal Activity

The compound's structural analogs have demonstrated broad-spectrum antifungal activity. For example, derivatives with similar thienopyrimidine structures have shown efficacy against Candida albicans and Cryptococcus neoformans. Minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.03 μg/mL against Candida species .

In Vitro Studies

In vitro studies have assessed the biological activity of this compound against various pathogens. The findings suggest that this compound can inhibit the growth of specific bacterial strains and fungal pathogens effectively.

Pathogen MIC (μg/mL)
Candida albicans0.03
Cryptococcus neoformans0.25
Aspergillus fumigatus0.50

Pharmacokinetics

Pharmacokinetic studies indicate that related compounds possess favorable absorption and distribution characteristics in vivo. For instance, one study highlighted that certain derivatives exhibited half-lives suitable for therapeutic use in animal models . This information is crucial for understanding the potential clinical applications of this compound.

Q & A

Q. What are the key strategies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step heterocyclic coupling. A general approach includes:

  • Thiophene-methylation : Reacting thiophene-2-ylmethanol with a triazolopyrimidinone precursor under acidic conditions to introduce the thiophen-2-ylmethyl group .
  • Thioacetamide coupling : Using glacial acetic acid as a solvent with reflux (100–120°C) to facilitate thiolation between the triazolo-pyrimidinone core and the 2,4-difluorophenylacetamide moiety .
  • Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR : 1H^1\text{H}-NMR to identify aromatic protons (e.g., difluorophenyl at δ 6.8–7.2 ppm) and thiophene protons (δ 7.3–7.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~530–540) and isotopic patterns matching the molecular formula .
  • IR spectroscopy : Detect carbonyl (C=O, ~1680 cm1^{-1}) and thioamide (C=S, ~1250 cm1^{-1}) stretches .

Q. What solvents and conditions are recommended for recrystallization to achieve high purity?

  • Primary solvents : Ethanol or methanol due to the compound’s moderate polarity.
  • Co-solvents : Add water (10–20%) to reduce solubility and enhance crystal formation.
  • Temperature gradient : Cool slowly from 60°C to 4°C to avoid amorphous precipitates .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites in the triazolopyrimidinone core .
  • Molecular docking : Screen against target proteins (e.g., kinase enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the acetamide group and active-site residues .
  • ADMET prediction : Use SwissADME to assess solubility (LogP ~3.5) and cytochrome P450 interactions .

Q. What experimental approaches resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values)?

  • Dose-response refinement : Repeat assays with narrower concentration ranges (e.g., 0.1–100 µM) and use nonlinear regression for curve fitting.
  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
  • Metabolite profiling : Use LC-MS to check for degradation products that may interfere with bioactivity .

Q. How can researchers investigate the role of the thiophen-2-ylmethyl group in modulating activity?

  • Structure-activity relationship (SAR) : Synthesize analogs with substituents (e.g., methyl, chloro) on the thiophene ring and compare bioactivity .
  • X-ray crystallography : Resolve crystal structures to analyze steric effects of the thiophene moiety on molecular packing .
  • Fluorescence quenching : Study interactions with DNA/RNA using ethidium bromide displacement assays to assess intercalation potential .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Exothermic reactions : Use jacketed reactors with controlled cooling during thioacetamide coupling to prevent runaway reactions .
  • Byproduct formation : Introduce inline IR spectroscopy for real-time monitoring of intermediate stability .
  • Purification bottlenecks : Replace column chromatography with continuous-flow crystallization for high-throughput recovery .

Methodological Notes

  • Contradictory spectral data : If NMR signals overlap (e.g., aromatic protons), use 13C^{13}\text{C}-NMR DEPT-135 or HSQC to assign quaternary carbons .
  • Low yields in thiolation : Pre-activate the thiol group with N-chlorosuccinimide (NCS) to enhance electrophilicity .
  • Bioassay variability : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and normalize data to cell viability (MTT assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.